molecular formula C6H14N2O2 B13588462 N-[2-(Dimethylamino)ethyl]glycine CAS No. 933720-00-4

N-[2-(Dimethylamino)ethyl]glycine

Cat. No.: B13588462
CAS No.: 933720-00-4
M. Wt: 146.19 g/mol
InChI Key: UHNLLJODJTUSBJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]glycine is a glycine derivative where the amino group of glycine (NH₂CH₂COOH) is substituted with a 2-(dimethylamino)ethyl group. This modification introduces a tertiary amine moiety, altering its physicochemical and biological properties compared to glycine and its simpler derivatives.

  • Molecular Formula: C₆H₁₄N₂O₂
  • Structure: The compound consists of a glycine backbone (CH₂COOH) linked via a secondary amine to a 2-(dimethylamino)ethyl group [(CH₃)₂NCH₂CH₂-].
  • Synthesis: While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., N-substituted glycine derivatives) are typically synthesized via nucleophilic substitution or reductive amination .

Properties

CAS No.

933720-00-4

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]acetic acid

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-3-7-5-6(9)10/h7H,3-5H2,1-2H3,(H,9,10)

InChI Key

UHNLLJODJTUSBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]glycine can be achieved through several methods. One common approach involves the alkylation of glycine using dimethylamine and ethyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Glycine is dissolved in an aqueous solution of sodium hydroxide.
  • Dimethylamine is added to the solution, followed by the slow addition of ethyl bromide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted using an organic solvent and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Dimethylamino)ethyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry: N-[2-(Dimethylamino)ethyl]glycine is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding amino acid behavior in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.

Industry: this compound is utilized in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-[2-(Dimethylamino)ethyl]glycine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications References
This compound C₆H₁₄N₂O₂ 146.19 2-(Dimethylamino)ethyl Tertiary amine, moderate hydrophilicity Pharmaceutical research, ligands
N-(2-Aminoethyl)glycine C₄H₁₀N₂O₂ 118.14 2-Aminoethyl Primary amine, zwitterionic at neutral pH Biochemical studies, peptide mimics
N,N-Dimethylglycine C₄H₉NO₂ 103.12 N,N-Dimethyl Tertiary amine, high water solubility Dietary supplements, metabolic agents
N-(2,4-Dinitrophenyl)glycine C₈H₇N₃O₆ 241.16 2,4-Dinitrophenyl Aromatic, UV-active, acidic Analytical chemistry, protein labeling

Detailed Comparisons

N-(2-Aminoethyl)glycine
  • Structure : Features a primary amine on the ethyl substituent, leading to zwitterionic behavior in aqueous solutions.
  • Properties: Higher polarity compared to this compound due to the unmodified amino group. This increases its solubility in polar solvents but reduces membrane permeability .
  • Applications : Used in peptide synthesis and as a building block for chelating agents. Its primary amine allows for conjugation reactions, such as Schiff base formation .
N,N-Dimethylglycine
  • Structure: Simplest dimethylated glycine derivative, with methyl groups directly attached to the amino nitrogen.
  • Properties: Exhibits high water solubility (logP ≈ -1.5) and is metabolically active, participating in methyl-group transfer reactions. Unlike this compound, it lacks an extended alkyl chain, limiting its use in hydrophobic environments .
N-(2,4-Dinitrophenyl)glycine
  • Structure : Contains a strongly electron-withdrawing dinitrophenyl group, which confers UV-vis absorption and acidity (pKa ≈ 3–4).
  • Properties : The aromatic substituent reduces water solubility but enhances stability in acidic conditions. It is often used as a chromophore in spectrophotometric assays .
  • Applications : Primarily employed in protein modification and as a derivatization agent in analytical chemistry .

Research Findings and Trends

  • Pharmacological Potential: Compounds like this compound are explored for their ability to enhance drug delivery. The dimethylamino group can improve solubility in physiological conditions while facilitating interactions with biological membranes .
  • Toxicity and Safety: N-(2-Aminoethyl)glycine is reported to cause skin and eye irritation, highlighting the need for careful handling compared to the less reactive N,N-dimethylglycine .
  • Industrial Use: Ethyl esters of glycine derivatives (e.g., Ethyl 2-[(2-phenylacetyl)amino]acetate) are utilized in organic synthesis, underscoring the versatility of glycine modifications in producing specialized intermediates .

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